molecular formula C23H19ClN2O2S B15024492 N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-(propan-2-yloxy)benzamide

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-(propan-2-yloxy)benzamide

Cat. No.: B15024492
M. Wt: 422.9 g/mol
InChI Key: HXEUDAACUISYSS-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-(propan-2-yloxy)benzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-(propan-2-yloxy)benzamide typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole core. This is followed by further functionalization to introduce the chlorophenyl and propan-2-yloxybenzamide groups. Common reagents used in these reactions include iodine, dimethyl sulfoxide (DMSO), and various catalysts .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve the use of solvents like DMSO or acetonitrile and may require heating or the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chlorophenyl position .

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-(propan-2-yloxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-(propan-2-yloxy)benzamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl and propan-2-yloxybenzamide groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C23H19ClN2O2S

Molecular Weight

422.9 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C23H19ClN2O2S/c1-14(2)28-17-10-7-15(8-11-17)22(27)25-16-9-12-18(19(24)13-16)23-26-20-5-3-4-6-21(20)29-23/h3-14H,1-2H3,(H,25,27)

InChI Key

HXEUDAACUISYSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)Cl

Origin of Product

United States

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